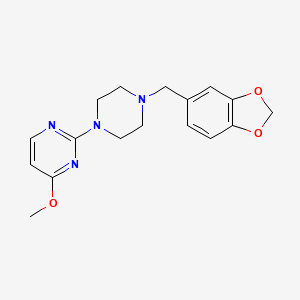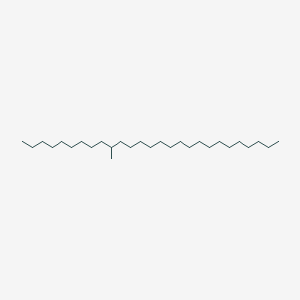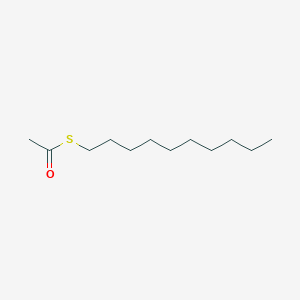
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. For N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate, the synthetic route may involve the following steps:
Condensation Reaction: The reaction between o-phenylenediamine and an appropriate aldehyde or carboxylic acid to form the benzimidazole core.
Alkylation: Introduction of the ethyl group at the nitrogen atom of the benzimidazole ring.
Amidation: Formation of the butyramide moiety through the reaction with 3-methylbutyric acid.
Oxalate Formation: Conversion of the final product into its oxalate salt form for improved stability and solubility.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include benzimidazolone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Benzimidazolone: An oxidized derivative of benzimidazole.
Dihydrobenzimidazole: A reduced derivative of benzimidazole.
Substituted Benzimidazoles: Compounds with various substituents on the benzene ring.
Uniqueness
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate is unique due to its specific substitution pattern and the presence of the butyramide moiety. This structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
22270-63-9 |
|---|---|
Molecular Formula |
C16H21N3O5 |
Molecular Weight |
335.35 g/mol |
IUPAC Name |
N-[2-(3H-benzimidazol-1-ium-1-yl)ethyl]-3-methylbutanamide;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C14H19N3O.C2H2O4/c1-11(2)9-14(18)15-7-8-17-10-16-12-5-3-4-6-13(12)17;3-1(4)2(5)6/h3-6,10-11H,7-9H2,1-2H3,(H,15,18);(H,3,4)(H,5,6) |
InChI Key |
DYDDHQPTHPVHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




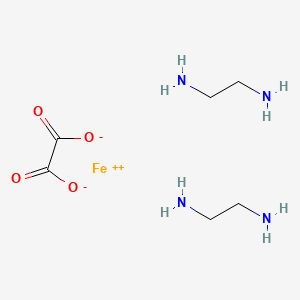
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)

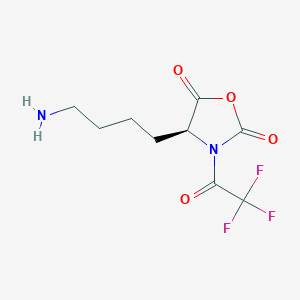
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)

![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
